(2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile is a complex organic compound that features a unique combination of chromenyl, thiazolyl, and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where the chromenyl and thiazolyl groups are first synthesized separately and then coupled with the hydroxyphenyl group under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the chromenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Quinones from oxidation.
- Amines from reduction.
- Substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways due to its reactive functional groups.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the materials science industry, this compound can be used in the development of new polymers and materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which (2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chromenyl and thiazolyl groups can interact with active sites, while the hydroxyphenyl group can form hydrogen bonds, stabilizing the compound within the target site. This can lead to inhibition or activation of specific pathways, depending on the context.
Comparison with Similar Compounds
Dichloroaniline derivatives: These compounds share the dichloro substitution pattern but differ in their core structures.
Chromenyl derivatives: Compounds with similar chromenyl groups but different substituents.
Thiazolyl derivatives: Compounds with thiazolyl groups but different attached moieties.
Properties
IUPAC Name |
(E)-2-[4-(6,8-dichloro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl2N2O3S/c22-14-6-12-7-16(21(27)28-19(12)17(23)8-14)18-10-29-20(25-18)13(9-24)5-11-1-3-15(26)4-2-11/h1-8,10,26H/b13-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDGZJALNFKHBC-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.